2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine
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Overview
Description
2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with hydrazine derivatives under acidic conditions to form the indazole ring . The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid, which facilitates the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield hydrogenated products with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while substitution reactions can produce a wide range of functionalized indazoles .
Scientific Research Applications
2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Indole: Another heterocyclic compound with a similar structure but different biological activities.
Benzimidazole: Shares the indazole core but has distinct chemical properties and applications.
Pyrazole: A related compound with a different ring structure and reactivity.
Uniqueness
2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine is unique due to its specific substitution pattern and the presence of the tetrahydroindazole ring. This structure imparts distinct electronic and steric properties, making it valuable for designing novel compounds with specific biological activities .
Properties
CAS No. |
1781627-89-1 |
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Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2,3-dimethyl-4,5,6,7-tetrahydroindazol-5-amine |
InChI |
InChI=1S/C9H15N3/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h7H,3-5,10H2,1-2H3 |
InChI Key |
OIAFZEAJPLKLRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CCC2=NN1C)N |
Purity |
95 |
Origin of Product |
United States |
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